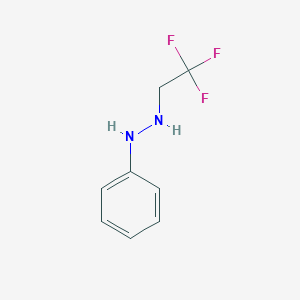

1-Phenyl-2-(trifluoroethyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

1-phenyl-2-(2,2,2-trifluoroethyl)hydrazine |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-12-13-7-4-2-1-3-5-7/h1-5,12-13H,6H2 |

InChI Key |

VLJSOYKIPSICTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NNCC(F)(F)F |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 1 Phenyl 2 Trifluoroethyl Hydrazine and Its Structural Analogues

Direct Synthetic Routes to N-Substituted Phenylhydrazines Featuring Fluorinated Alkyl Moieties

Direct methods for synthesizing N-substituted phenylhydrazines with fluorinated alkyl groups often involve a two-stage conceptual framework: formation of the parent phenylhydrazine (B124118) structure followed by the introduction of the desired fluorinated substituent.

The foundational method for preparing the phenylhydrazine core is a well-established two-step process first reported by Hermann Emil Fischer in 1875. wikipedia.org This classical approach begins with the diazotization of an aniline (B41778) derivative. Aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C) to form a diazonium salt. wikipedia.org

This intermediate diazonium salt is then reduced to the corresponding phenylhydrazine. A common and effective reducing agent for this transformation is sodium sulfite (Na₂SO₃). wikipedia.org The reduction is typically followed by acidification to precipitate the phenylhydrazine salt, such as phenylhydrazine hydrochloride, which can then be neutralized to yield the free base. google.com This fundamental sequence is versatile and can be applied to a range of substituted anilines to produce various phenylhydrazine analogues. For instance, this method has been adapted for the industrial production of compounds like 4-trifluoromethylphenylhydrazine hydrochloride through a "one-pot" operation where the diazotization and subsequent reduction by stannous chloride are performed sequentially.

| Starting Material | Reagents | Product | Reference |

| Aniline | 1. NaNO₂, HCl 2. Na₂SO₃ | Phenylhydrazine | wikipedia.org |

| Substituted Aniline | 1. Diazotization Reagent 2. Reductant (e.g., SnCl₂) | Substituted Phenylhydrazine Salt |

Once phenylhydrazine is obtained, the trifluoroethyl group can be introduced onto one of the nitrogen atoms. Direct N-alkylation is a primary strategy for this transformation. This typically involves reacting phenylhydrazine with a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl halide (e.g., bromide or iodide) or triflate, in the presence of a base. The base is required to deprotonate the hydrazine (B178648), increasing its nucleophilicity to facilitate the substitution reaction.

A significant challenge in the direct alkylation of phenylhydrazine is controlling the regioselectivity (N-1 vs. N-2 alkylation) and preventing overalkylation. To achieve greater control, protecting group strategies are often employed. For example, one nitrogen atom can be protected (e.g., as a Boc-derivative), followed by alkylation of the unprotected nitrogen. organic-chemistry.org Another approach involves the formation of a nitrogen dianion using a strong base like n-butyllithium, which can then be selectively alkylated. organic-chemistry.org

While direct N-trifluoroethylation of phenylhydrazine itself is not extensively detailed, analogous reactions with anilines provide insight into potential catalytic systems. Silver(I)-catalyzed N-H insertion reactions using 2,2,2-trifluorodiazoethane (CF₃CHN₂) have been successfully used for the N-trifluoroethylation of anilines. nih.gov Similarly, iron porphyrin-catalyzed systems have been developed for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. rsc.org These catalytic methods could potentially be adapted for the selective N-trifluoroethylation of phenylhydrazine.

An alternative to building the molecule by N-alkylation is to use a trifluoromethyl-substituted benzene (B151609) ring as the starting material. Aromatic nucleophilic substitution (SNAr) reactions can be employed to construct the hydrazine moiety directly onto the fluorinated ring. This approach is particularly effective when the aromatic ring is activated by other electron-withdrawing groups.

For example, substituted phenylhydrazines bearing a trifluoromethyl group have been prepared by reacting a substituted chlorobenzene, which also contains the trifluoromethyl group, with hydrazine or hydrazine hydrate. google.com The reaction is typically carried out at elevated temperatures, sometimes in the presence of a diluent such as dioxane. This method allows for the synthesis of complex derivatives, such as 2,6-dichloro-4-trifluoromethylphenylhydrazine, from the corresponding polychlorinated trifluoromethylbenzene. google.com

| Reactant 1 | Reactant 2 | Conditions | Product Example | Yield |

| 1,2,3-Trichloro-5-(trifluoromethylsulfonyl)benzene | Hydrazine hydrate | Dioxane, 100-105°C | 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine | 81% |

| 3,4,5-Trichlorotrifluoromethylbenzene | Hydrazine hydrate | Pyridine, 115-120°C | 2,6-Dichloro-4-trifluoromethylphenylhydrazine | 83% |

Advanced and Stereoselective Synthetic Protocols

Modern synthetic chemistry has pursued more sophisticated methods to create hydrazine scaffolds with higher efficiency, control, and stereoselectivity. These advanced protocols often rely on catalysis or the strategic combination of multiple reaction steps in a single pot.

Catalysis offers a powerful means to achieve selective and efficient N-alkylation of hydrazines and their derivatives. Transition metal catalysts, in particular, have been shown to be effective.

Hydrogen Autotransfer/Borrowing Hydrogen Catalysis : This strategy allows for the N-alkylation of amines and hydrazines using alcohols as the alkylating agents, with water being the only byproduct, making it an atom-economical and green approach. Nickel acs.org and manganese beilstein-journals.org pincer complexes have been developed for the N-alkylation of amines with alcohols. Manganese complexes have also been used to couple alcohols and hydrazine to form N-substituted hydrazones, which are precursors to N-alkylated hydrazines. beilstein-journals.org

Iridium Catalysis : Half-sandwich iridium complexes bearing acylhydrazone ligands have been shown to catalyze the N-alkylation of hydrazides under mild conditions. researchgate.net

Asymmetric Hydrogenation : For the synthesis of chiral hydrazine derivatives, asymmetric catalysis is indispensable. Highly enantioselective methods have been developed, such as the nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones, which provides access to various chiral cyclic hydrazines with excellent enantioselectivities (up to >99% ee). acs.org This approach involves the reduction of a C=N bond in a hydrazone precursor to create a chiral center.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Hydrazines are excellent components in MCRs for the synthesis of nitrogen-containing heterocycles.

One prominent example is the hydrazino-Ugi-azide reaction, a four-component reaction that can be used to synthesize complex acylhydrazines bearing a tetrazole ring. beilstein-journals.org Another common application is the synthesis of pyrazole (B372694) derivatives. Various MCRs have been developed where a hydrazine derivative, a 1,3-dicarbonyl compound (or a precursor), and other components react in a one-pot fashion to yield highly substituted pyrazoles. beilstein-journals.orgnih.gov For instance, a three-component reaction between a β-ketoester, an aldehyde, and a hydrazine can lead to the formation of functionalized pyrazoles. These strategies often involve a cascade of reactions, such as an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration. nih.gov

| Reaction Type | Components | Key Intermediate | Final Product Class |

| Hydrazino-Ugi-Azide | Hydrazide, Aldehyde/Ketone, Isocyanide, TMSN₃ | Hydrazino-Ugi adduct | Acylhydrazines with 1,5-disubstituted tetrazoles |

| Pyrazole Synthesis | 1,3-Diketone, Hydrazine | Hydrazone | 1,3,5-Trisubstituted Pyrazoles |

| Pseudo-5CR | Ethyl acetoacetate (2 eq.), Hydrazine hydrate (2 eq.), Aromatic aldehyde | Pyrazole intermediate | 4,4'-(Arylmethylene)bis(pyrazol-5-ol)s |

These advanced methods highlight the evolution of synthetic strategies toward greater efficiency and molecular diversity, enabling the construction of complex molecules like fluorinated phenylhydrazines and their analogues from simple, readily available starting materials.

Sustainable and Efficient Synthetic Considerations

The development of synthetic routes for fluorinated hydrazines, including 1-Phenyl-2-(trifluoroethyl)hydrazine and its structural analogues, is increasingly guided by the principles of green and sustainable chemistry. These considerations aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key areas of focus include the adoption of solvent-free reaction conditions, the use of milder reagents and catalysts, and the optimization of isolation and purification techniques to enhance yield and purity while reducing solvent usage.

The synthesis of hydrazines and their derivatives, such as hydrazones, has traditionally involved the use of volatile organic solvents. However, recent advancements have demonstrated the feasibility and advantages of solvent-free or "neat" reaction conditions. These methods not only align with green chemistry principles by eliminating solvent waste but can also lead to improved reaction kinetics, higher yields, and simpler work-up procedures. rsc.orgresearchgate.net

One promising approach is the use of mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate reactions in the solid state. This technique has been successfully applied to the synthesis of hydrazones and quinazolines, offering a more environmentally friendly alternative to solution-based methods. rsc.orgnih.gov Solid-state melt reactions, where reactants are heated above their melting points without a solvent, represent another effective solvent-free strategy. rsc.org For instance, the reaction of solid hydrazine with dicarbonyl compounds can produce azines and pyrazoles in high yields (>97%) without the need for catalysts or additives, generating only water and carbon dioxide as byproducts. unist.ac.kr

Table 1: Comparison of Synthetic Methodologies for Hydrazine Derivatives

| Methodology | Conditions | Advantages | Yield | Citations |

|---|---|---|---|---|

| Ionic Liquid Catalysis | [Et3NH][HSO4], Solvent-free, 120 °C | Eco-friendly, High purity, Recyclable catalyst | 90–98% | rsc.org |

| Mechanosynthesis | Grinding/Milling, Liquid-assisted | Reduced solvent use, Efficient for specific products | Good | rsc.orgnih.gov |

| Solid-State Melt Reaction | Heating without solvent | No catalyst needed, Easy pathway | High | rsc.org |

| Solid Hydrazine Reaction | Grinding solid reactants | No catalyst, Ambient conditions, No waste | >97% | unist.ac.kr |

| Copper Catalysis | CuCl2/TMEDA or CuO | Mild conditions, Tolerates functional groups | Good | organic-chemistry.org |

These principles are directly applicable to the synthesis of complex fluorinated hydrazines. nih.gov While many synthetic methods for fluorinated hydrazones still involve transition-metal catalysis under specific conditions, the trend is moving towards developing milder and more efficient protocols to overcome drawbacks like harsh reaction conditions and limited substrate scope. nih.govrsc.org

Liquid-liquid extraction (LLE) is a primary method for separating the desired hydrazine product from the reaction mixture. For aqueous solutions, fluorinated alcohols (C5-C21) have been patented as effective extraction solvents for hydrazine, allowing for the rejection of water and salts. google.com The choice of the organic solvent is crucial; solvents like methyl-t-butyl ether (MTBE) or ethyl acetate (B1210297) can be effective but may co-extract impurities, requiring further cleanup steps. nih.gov

Column chromatography is a versatile and widely used purification technique. Silica (B1680970) gel is commonly employed as the stationary phase. nih.gov For fluorinated compounds, the eluting solvent system must be carefully selected to achieve effective separation. For instance, a mixture of hexane and ethyl acetate has been shown to effectively separate pyrazines while retaining undesirable imidazole byproducts on a silica column. nih.gov In some cases, specialized stationary phases like C18-bonded silica are used for purifying products from aqueous distillates. nih.gov

Distillation, including fractional, azeotropic, and extractive distillation, is another key technique, particularly for separating anhydrous hydrazine from solvent-solute mixtures. google.comgoogle.com The process of recovering hydrazine from reaction mixtures often involves fractional distillation to separate ammonia, the solvent, and the final hydrazine product. google.com

Recrystallization is often the final step to obtain a highly pure solid product. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., petroleum ether and diethyl ether) and allowed to crystallize, leaving impurities behind in the mother liquor. nih.gov The selection of the recrystallization solvent is critical and is determined empirically to maximize the yield of pure crystals.

Table 2: Overview of Purification Techniques for Hydrazine Derivatives

| Technique | Description | Application Example | Citations |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility between two immiscible liquids. | Using fluorinated alcohols to extract hydrazine from aqueous solutions. | nih.govgoogle.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Using silica gel with a hexane/ethyl acetate eluent to purify pyrazines. | nih.gov |

| Distillation | Separation of liquids based on differences in boiling points. | Fractional distillation to recover anhydrous hydrazine from reaction byproducts. | google.comgoogle.com |

| Recrystallization | Purification of solid compounds by dissolving them in a hot solvent and allowing the pure substance to crystallize upon cooling. | Purifying phenylhydrazone derivatives using a petroleum ether/diethyl ether mixture. | nih.gov |

Optimizing these isolation and purification steps is essential for the sustainable synthesis of this compound and its analogues, ensuring high product quality while minimizing solvent consumption and waste generation.

Reactivity Profiling and Mechanistic Characterization of 1 Phenyl 2 Trifluoroethyl Hydrazine

Intrinsic Reactivity of the Hydrazine (B178648) Functional Group

The chemical behavior of 1-Phenyl-2-(trifluoroethyl)hydrazine is largely dictated by the hydrazine functional group, a motif characterized by a nitrogen-nitrogen single bond with lone pairs of electrons on each nitrogen atom. The substitution pattern—a phenyl group on one nitrogen (N1) and a trifluoroethyl group on the other (N2)—introduces significant electronic asymmetry, which modulates its reactivity in oxidative, reductive, and substitution reactions.

The oxidation of hydrazines to their corresponding azo compounds is a fundamental transformation. For this compound, this involves the removal of two hydrogen atoms to form a nitrogen-nitrogen double bond, yielding (E)-1-phenyl-2-(2,2,2-trifluoroethyl)diazene. This reaction can be accomplished using a variety of oxidizing agents.

Modern synthetic methods favor mild and efficient oxidants. Reagents such as Selectfluor, an electrophilic fluorinating agent, can mediate the oxidative dehydrogenation of hydrazine derivatives through a proposed N-fluorination and elimination pathway. researchgate.net Other effective, metal-free oxidants include trichloroisocyanuric acid (TCCA) and oxoammonium salts like Bobbitt's salt, which offer operationally simple and environmentally friendly alternatives. organic-chemistry.orgacs.org Catalytic systems, often employing transition metals in the presence of oxygen or another terminal oxidant, can also facilitate this transformation, sometimes proceeding through a 1,2-diarylhydrazine intermediate which is then oxidized in situ. nih.gov

The general mechanism for this oxidation is depicted as follows:

Initial abstraction of a proton and an electron (or two successive single-electron transfers) from the hydrazine.

Formation of a diazene radical intermediate.

Further oxidation and deprotonation to yield the stable azo compound.

| Oxidizing Agent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Selectfluor | Acetonitrile (B52724), Room Temperature | Mild conditions, high efficiency, good functional group tolerance. | researchgate.net |

| Trichloroisocyanuric acid (TCCA) | THF, Room Temperature | Metal-free, environmentally friendly, scalable. | organic-chemistry.org |

| Bobbitt's Salt | Dichloromethane, Room Temperature | Metal-free, recyclable, rapid reaction. | acs.org |

| tert-Butyl nitrite (catalytic) / Air | Ethanol, Ambient Temperature | Mild, green solvent, broad substrate scope. | acs.org |

| Pd(OAc)₂ / Base / O₂ | Toluene, Heat | Catalytic aerobic oxidation. | nih.gov |

The nitrogen-nitrogen bond in hydrazines is susceptible to reductive cleavage, a process that yields two separate amine molecules. In the case of this compound, this cleavage results in the formation of aniline (B41778) and 2,2,2-trifluoroethanamine. This transformation is valuable for synthesizing substituted amines from a hydrazine precursor.

Several methods exist for this reductive cleavage. Catalytic hydrogenation using transition metal catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a classic approach. Alternatively, chemical reductants can be employed. Hydrazine hydrate itself has been shown to reduce the azo group, a related functionality, to amines, often without a catalyst. scispace.com More recently, photocatalytic systems have been developed for the cleavage of N-N bonds in hydrazines and hydrazides. nih.gov These methods often utilize a ruthenium(II) or iridium(III) complex as a photocatalyst, which, upon excitation by visible light, initiates an electron transfer cascade in the presence of air (oxygen), leading to bond scission. nih.gov An air-stable, phosphine-free ruthenium complex has also been reported as a potent catalyst for the reduction of hydrazine hydrate to ammonia, demonstrating the viability of ruthenium catalysts for N-N bond cleavage. rsc.org

The general pathway for photocatalytic cleavage can be summarized as:

Photoexcitation of the catalyst.

Reductive quenching of the excited catalyst by the hydrazine, forming a nitrogen radical cation.

Deprotonation and subsequent reaction with oxygen, leading to intermediates that ultimately decompose to the corresponding amine products. nih.gov

The two nitrogen atoms in this compound exhibit distinct nucleophilic character. The N1 atom, bonded to the phenyl ring, is less nucleophilic due to the delocalization of its lone pair into the aromatic system. Conversely, the N2 atom's lone pair is more localized, but its nucleophilicity is significantly diminished by the potent electron-withdrawing effect of the adjacent trifluoroethyl group. Despite this reduction in reactivity compared to alkylhydrazines, these centers can still participate in nucleophilic substitution reactions, such as acylation or alkylation, typically at the more nucleophilic N2 position. researchgate.net

The relative reactivity of hydrazine nucleophiles has been studied extensively. Kinetic studies of reactions with electrophiles like benzhydrylium ions show that while hydrazines can exhibit enhanced reactivity (the α-effect), this is highly dependent on the specific substrate and reaction conditions. researchgate.net In reactions of this compound with strong electrophiles, substitution is expected to occur preferentially at the N2 atom.

Cycloaddition and Annulation Reactions for Heterocyclic Architectures

The bifunctional nature of hydrazines, possessing two nucleophilic nitrogen atoms, makes them ideal precursors for the synthesis of nitrogen-containing heterocycles. This compound can be employed in various cycloaddition and condensation reactions to construct complex molecular frameworks.

The most prominent application of hydrazines in heterocyclic synthesis is the construction of the pyrazole (B372694) ring system. This is typically achieved through condensation with a 1,3-dielectrophilic species, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound. nih.govmdpi.com The reaction of this compound with a suitable three-carbon precursor would lead to the formation of a 1-phenyl-2-(trifluoroethyl)-substituted pyrazolium intermediate, which would then likely eliminate the trifluoroethyl group to form a stable 1-phenylpyrazole derivative. The trifluoromethyl group, if present on the dielectrophile component (e.g., a 2-(trifluoromethyl)-1,3-diketone), can be readily incorporated into the final pyrazole ring. orientjchem.orgresearchgate.net

The reaction between a hydrazine and an α,β-unsaturated carbonyl compound (enone) is a cornerstone of pyrazoline and pyrazole synthesis. uclm.es For this compound, this reaction proceeds via a conjugate addition (Michael addition) of one of the hydrazine nitrogens to the β-carbon of the enone. mdpi.comlibretexts.org

The proposed mechanism involves the following steps:

Michael Addition: The more nucleophilic N2 atom of the hydrazine attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl system. This forms a zwitterionic intermediate or, after proton transfer, a keto-hydrazine adduct. libretexts.org

Intramolecular Cyclization: The N1 nitrogen then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic ring, a 5-hydroxypyrazolidine intermediate. uclm.es

Dehydration/Oxidation: This intermediate can then undergo dehydration to form a Δ²-pyrazoline. If the reaction conditions promote it, or if the pyrazoline is subjected to a subsequent oxidation step, the corresponding aromatic pyrazole is formed. mdpi.com

The regioselectivity of the initial Michael addition and the subsequent cyclization are key factors in determining the final product structure. The electronic nature of the substituents on both the hydrazine and the enone influences the reaction outcome.

| Reactant 1 | Reactant 2 (α,β-Unsaturated System) | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Phenylhydrazine (B124118) | Chalcone (1,3-Diphenyl-2-propen-1-one) | Pyrazoline | 1,3,5-Triphenyl-2-pyrazoline | uclm.es |

| Hydrazine | Methyl Acrylate | Pyrazolidin-3-one | 1,5-diazabicyclo[3.3.0]octane-2,6-dione (at high temp.) | rsc.org |

| Arylhydrazine | Vinyl Ketone | Pyrazoline | 1,3,5-Trisubstituted Pyrazole (after oxidation) | mdpi.com |

| This compound | Generic Enone (R¹-CO-CH=CH-R²) | 5-Hydroxy-pyrazolidine | 1-Phenyl-3,5-disubstituted Pyrazole (after dehydration/aromatization) | General Pathway |

Construction of Pyrazole Derivatives from this compound Precursors

Condensation with 1,3-Dicarbonyl Compounds

The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of heterocyclic synthesis, most notably in the Knorr pyrazole synthesis. This cyclocondensation reaction typically proceeds by initial attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by cyclization and dehydration to yield the aromatic pyrazole ring. nih.govnih.gov

When a substituted hydrazine like this compound reacts with an unsymmetrical 1,3-dicarbonyl compound, such as 1,1,1-trifluoroacetylacetone, the formation of two potential regioisomers is possible. The reaction pathway is governed by which nitrogen atom of the hydrazine attacks which carbonyl carbon. The outcome is often determined by the electronic and steric characteristics of the reactants. The N1 nitrogen, attached to the phenyl group, is generally considered more nucleophilic than the N2 nitrogen, which is adjacent to the strongly electron-withdrawing trifluoroethyl group. This difference in nucleophilicity dictates the initial point of attack and subsequent cyclization, leading to a regioselective outcome. researchgate.net The dehydration of the intermediate 3,5-dihydroxypyrazolidines is often the kinetically controlled step that determines the final isomer formed. researchgate.net

Table 1: Predicted Products of Condensation with 1,3-Dicarbonyls Reaction of this compound with Acetylacetone

| Reactant A | Reactant B | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| This compound | Acetylacetone | 1-Phenyl-2-(trifluoroethyl)-3,5-dimethyl-1H-pyrazolium | 1-(Trifluoroethyl)-2-phenyl-3,5-dimethyl-1H-pyrazolium |

Synthesis of Trifluoromethyl-Substituted Pyridazines

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route involves the condensation of a hydrazine with a 1,4-dicarbonyl compound or a functional equivalent. wikipedia.orgliberty.edu Using this compound in this reaction provides a direct pathway to N-substituted pyridazine (B1198779) derivatives.

The reaction with a 1,4-diketone, such as 2,5-hexanedione, would involve the sequential condensation of both nitrogen atoms with the two carbonyl groups, followed by cyclization and oxidation to form the aromatic pyridazine ring. The product would feature the phenyl and trifluoroethyl groups attached to the nitrogen atoms of the resulting heterocycle. Depending on the reaction conditions, the initial product may be a 1,4-dihydropyridazine, which can be subsequently oxidized to the corresponding pyridazine. liberty.eduorganic-chemistry.org

Table 2: Synthesis of a Trifluoromethyl-Substituted Pyridazine Derivative

| Hydrazine Derivative | 1,4-Dicarbonyl Compound | Expected Product |

|---|---|---|

| This compound | 2,5-Hexanedione | 1-Phenyl-2-(trifluoroethyl)-3,6-dimethyl-1,2-dihydropyridazine |

Exploration of Other Nitrogen-Rich Heterocyclic Scaffolds

The versatility of hydrazines as building blocks extends to a wide array of nitrogen-containing heterocycles. mdpi.com Beyond pyrazoles and pyridazines, this compound can theoretically be employed in other classical heterocyclic syntheses.

One prominent example is the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. By analogy, this compound could react with a ketone like acetone. The reaction would proceed through a hydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization and aromatization, losing the trifluoroethyl-amine moiety to form a substituted indole.

Furthermore, reactions with precursors containing three or more carbon backbones with appropriate functional groups could lead to the formation of larger rings or fused heterocyclic systems, such as triazines or pyrazolotriazines. scirp.org The specific scaffold obtained depends on the chosen coreactant and reaction conditions.

Mechanistic Investigations into Reaction Pathways

Kinetic and Thermodynamic Studies of Reaction Progress

Understanding the reaction mechanism requires detailed kinetic and thermodynamic analysis. For reactions involving this compound, the progress can be monitored to determine rate constants, activation energies, and the influence of reaction parameters like temperature and concentration. researchgate.netmdpi.com The reaction between hydrazines and dicarbonyl compounds to form pyrazoles, for instance, is often under kinetic control, meaning the product distribution is determined by the rates of competing reaction pathways rather than the thermodynamic stability of the final products. researchgate.net

Kinetic studies on similar reactions involving phenylhydrazine have been performed using various techniques. nih.gov For a fluorinated compound like this compound, a fluoride-selective electrode could potentially be used to monitor the reaction kinetics if a fluoride-liberating step were involved, although this is not typical for the syntheses described. nih.gov More conventional methods, such as spectroscopy, would monitor the disappearance of reactants and the appearance of intermediates and products over time.

Table 3: Factors Influencing Reaction Control

| Parameter | Effect on Kinetic Control | Effect on Thermodynamic Control |

|---|---|---|

| Temperature | Lower temperatures favor the fastest-forming product. | Higher temperatures allow equilibrium to be reached, favoring the most stable product. |

| Solvent | Solvent polarity can influence transition state energies, altering reaction rates. | Solvent can affect the relative stability of the final products. |

| Catalyst | Acid or base catalysts can lower the activation energy for specific pathways. | Catalysts do not change the final equilibrium position but hasten its attainment. |

Influence of the Trifluoroethyl Moiety on Reaction Selectivity and Rate

The trifluoroethyl group exerts a profound influence on the reactivity of the hydrazine. Its strong electron-withdrawing inductive effect significantly reduces the electron density, and therefore the nucleophilicity, of the adjacent nitrogen atom (N2). masterorganicchemistry.com This electronic modification has two major consequences:

Reaction Selectivity : In reactions with unsymmetrical electrophiles, such as unsymmetrical 1,3-diketones, the difference in nucleophilicity between the two nitrogen atoms becomes critical. The N1 atom, attached to the phenyl ring, is more nucleophilic than the N2 atom, which is deactivated by the trifluoroethyl group. Consequently, the initial nucleophilic attack on a carbonyl carbon is more likely to occur via N1. This preference directs the regioselectivity of the cyclization, leading to the preferential formation of one regioisomer over the other. The use of fluorinated alcohols as solvents can also enhance regioselectivity by forming hydrogen bonds that further differentiate the electrophilicity of the carbonyl groups in the reaction partner. nih.gov

Advanced Analytical Characterization of 1 Phenyl 2 Trifluoroethyl Hydrazine

Spectroscopic Techniques for Definitive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-Phenyl-2-(trifluoroethyl)hydrazine in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework and the unique trifluoroethyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the trifluoroethyl group, as well as the hydrazine (B178648) N-H protons. The aromatic region would typically display multiplets corresponding to the ortho, meta, and para protons. The methylene (B1212753) protons (-CH₂-) adjacent to the fluorine-bearing carbon will appear as a quartet due to coupling with the three fluorine atoms. The hydrazine protons (-NH-NH-) would appear as broad singlets, and their chemical shift can be concentration-dependent and affected by solvent choice.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The phenyl group will exhibit four distinct signals: one for the ipso-carbon attached to the hydrazine group, two for the ortho/meta carbons, and one for the para carbon. The trifluoroethyl group will show two signals: one for the methylene carbon (-CH₂-), which will be split into a quartet by the three fluorine atoms, and one for the trifluoromethyl carbon (-CF₃), which will also appear as a quartet with a large coupling constant.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly specific for the trifluoromethyl group. A single signal, typically a triplet due to coupling with the adjacent methylene protons, is expected. The chemical shift of this signal is characteristic of the -CF₃ group in this chemical environment.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.20 - 7.35 | t (triplet) | ~7.8 | para-H (1H) |

| ¹H | 6.80 - 6.95 | m (multiplet) | - | ortho-H (2H), meta-H (2H) |

| ¹H | ~5.5 (broad) | s (singlet) | - | -NH-Ph |

| ¹H | 3.60 - 3.80 | q (quartet) | ~9.0 | -CH₂CF₃ |

| ¹H | ~4.0 (broad) | s (singlet) | - | -NH-CH₂- |

| ¹³C | ~148.5 | s | - | C-ipso (C-N) |

| ¹³C | ~129.0 | s | - | C-meta |

| ¹³C | ~121.0 | s | - | C-para |

| ¹³C | ~113.0 | s | - | C-ortho |

| ¹³C | ~124.5 | q | ¹JCF ≈ 277 | -CF₃ |

| ¹³C | ~55.0 | q | ²JCF ≈ 35 | -CH₂- |

| ¹⁹F | -70 to -75 | t | ³JHF ≈ 9.0 | -CF₃ |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazine moiety typically appear as one or two bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually produce a series of bands in the 1450-1600 cm⁻¹ range. The most prominent features for this specific molecule would be the strong C-F stretching bands, which are expected in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often give a strong Raman signal. The symmetric C-F stretching vibrations may also be Raman active.

Table 2: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3200 - 3400 | Medium | N-H Stretching |

| 3000 - 3100 | Medium | Aromatic C-H Stretching |

| 2850 - 2960 | Medium-Weak | Aliphatic C-H Stretching |

| 1580 - 1610 | Strong | Aromatic C=C Stretching |

| 1450 - 1500 | Strong | Aromatic C=C Stretching |

| 1100 - 1300 | Very Strong | C-F Stretching |

| 750 - 800 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 190.07 g/mol .

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI)-HRMS can provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the determination of the elemental formula with high confidence. The expected accurate mass for [C₈H₉F₃N₂ + H]⁺ is 191.0845.

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI), the molecule will fragment in a predictable manner. A common fragmentation pathway for phenylhydrazine (B124118) derivatives involves the cleavage of the N-N bond. Key expected fragments would include the phenylhydrazinyl radical cation or related ions, and fragments arising from the loss of the trifluoroethyl group. The tropylium (B1234903) ion at m/z 91 is a common fragment for benzyl (B1604629) derivatives, and a phenyl cation at m/z 77 is characteristic of benzene (B151609) derivatives.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 190 | [C₈H₉F₃N₂]⁺ | Molecular Ion (M⁺) |

| 107 | [C₆H₅NHNH]⁺ | Loss of ·CH₂CF₃ |

| 92/93 | [C₆H₅N]⁺ / [C₆H₅NH]⁺ | Cleavage of N-N bond |

| 77 | [C₆H₅]⁺ | Loss of N₂H-CH₂CF₃ from M⁺ |

Chromatographic and Electrophoretic Methods for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers, such as 1-Phenyl-1-(trifluoroethyl)hydrazine, and other impurities.

HPLC is a robust technique for the purity analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method would be most suitable. rasayanjournal.co.in Phenylhydrazine and its derivatives are often analyzed using C18 or phenyl-bonded silica (B1680970) columns. google.com A mobile phase consisting of a mixture of an aqueous buffer (like acetate (B1210297) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode would be effective. google.com Detection is typically achieved using a UV detector, monitoring at a wavelength where the phenyl group absorbs, usually around 230-280 nm. google.comgoogle.com For trace analysis, derivatization with an aldehyde can be employed to shift the absorption wavelength to the visible region, enhancing sensitivity and specificity. rsc.orgresearchgate.net

Table 4: Typical HPLC Method Parameters for Analysis of Phenylhydrazine Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

GC is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound should be amenable to GC analysis. The use of a capillary column with a mid-polarity stationary phase, such as a phenyl-substituted polysiloxane (e.g., DB-5 or HP-5), is recommended to achieve good separation. However, the high polarity and reactivity of hydrazines can sometimes lead to peak tailing. mdpi.com Derivatization might be employed to improve chromatographic performance. nih.gov A flame ionization detector (FID) would provide a robust response, while coupling GC to a mass spectrometer (GC-MS) would offer definitive identification of the peak.

Table 5: Typical GC Method Parameters for Analysis of Phenylhydrazine Derivatives

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line | 280 °C |

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that could be applied to assess the purity of this compound and to analyze potential impurities. The separation in CZE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. For a neutral molecule like this compound, its analysis would typically be performed using Micellar Electrokinetic Chromatography (MEKC), a mode of CZE. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudostationary phase, allowing for the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer.

Key parameters that would be optimized for the analysis of this compound include the type and concentration of the surfactant, buffer pH, applied voltage, and capillary temperature. While no specific studies on this compound are available, the general methodology of CZE is widely used for the analysis of small organic molecules, including various hydrazine derivatives.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound (C₈H₉F₃N₂).

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. An experimental analysis would involve the combustion of a small, precise amount of the purified compound. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured. The presence of fluorine would require specific analytical methods, such as ion chromatography or a fluoride (B91410) ion-selective electrode, after appropriate sample digestion.

A comparison of the experimentally determined percentages of each element with the calculated theoretical values provides a stringent test of the compound's purity and confirms its elemental composition.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 50.52 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.78 |

| Fluorine | F | 19.00 | 3 | 57.00 | 29.98 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.74 |

| Total | 190.19 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, this method could be used to unambiguously determine its molecular structure.

While crystallographic data for this compound is not currently available in the public domain, the technique remains the gold standard for structural elucidation of crystalline organic compounds.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focusing on this compound are not publicly available. Research providing specific data on its geometry optimization, energy landscapes, frontier molecular orbitals, electrostatic potential, conformational analysis, or tautomeric forms could not be located.

Therefore, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables requested in the outline for this specific compound. General principles of computational chemistry on related fluorinated or phenylhydrazine compounds exist, but direct extrapolation to this compound would be speculative and would not meet the required standard of scientific accuracy for this subject.

Computational and Theoretical Insights into 1 Phenyl 2 Trifluoroethyl Hydrazine

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 1-Phenyl-2-(trifluoroethyl)hydrazine, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are employed to simulate its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov These simulations are crucial for confirming the molecular structure and understanding its electronic environment.

The prediction of vibrational frequencies typically involves optimizing the molecular geometry to find its lowest energy state. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. DFT methods, particularly with hybrid functionals like B3LYP and extensive basis sets such as 6-311++G(d,p), have shown excellent agreement with experimental data, especially when a scaling factor is applied to the calculated frequencies to correct for anharmonicity and other systematic errors. mdpi.com These calculations allow for the assignment of specific vibrational modes, such as stretching, bending, and torsional motions of the molecule's functional groups. mdpi.com

For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach within the framework of DFT. mdpi.com This method calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by comparing these shielding values to a reference compound, typically tetramethylsilane (TMS). modgraph.co.uk The accuracy of these predictions is highly dependent on the chosen functional and basis set, with advanced methods capable of predicting proton and carbon chemical shifts with a high degree of accuracy (mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C). d-nb.info Such simulations can account for the effects of different molecular conformations, providing a Boltzmann-averaged spectrum that closely mirrors experimental conditions. d-nb.info

Below are illustrative tables representing the kind of data generated from such computational simulations for this compound.

Table 1: Simulated Vibrational Frequencies for this compound Calculated using DFT (B3LYP/6-311++G(d,p) level of theory). Frequencies are scaled.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | Hydrazine (B178648) (N-H) | ~3350 | Medium |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Weak-Medium |

| C-H Stretch (Aliphatic) | Ethyl Group (CH₂) | 2980 - 2900 | Medium |

| C=C Stretch (Aromatic) | Phenyl Ring | 1605, 1580, 1495, 1450 | Medium-Strong |

| N-H Bend | Hydrazine (N-H) | ~1550 | Medium |

| C-F Stretch | Trifluoromethyl (CF₃) | 1350 - 1150 | Strong |

| C-N Stretch | Phenyl-N, N-Ethyl | 1300 - 1200 | Medium |

| C-H Out-of-Plane Bend | Phenyl Ring | 900 - 700 | Strong |

Table 2: Simulated NMR Chemical Shifts for this compound Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | ||

| N-H (Hydrazine) | 4.5 - 5.5 | |

| C-H (Aromatic, ortho) | 6.8 - 7.0 | |

| C-H (Aromatic, meta) | 7.2 - 7.4 | |

| C-H (Aromatic, para) | 6.9 - 7.1 | |

| CH₂ (Ethyl) | 3.5 - 4.0 | |

| ¹³C NMR | ||

| C (Aromatic, C-N) | ~150 | |

| C (Aromatic, ortho/para) | 113 - 120 | |

| C (Aromatic, meta) | ~129 | |

| CH₂ (Ethyl) | 55 - 65 | |

| CF₃ (Trifluoromethyl) | 120 - 130 (quartet) |

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is indispensable for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. For reactions involving this compound, such as its synthesis or subsequent transformations, simulations can identify the most plausible pathways, including all intermediates and, crucially, the transition state structures. mdpi.com

A common synthetic route to substituted hydrazines involves the nucleophilic aromatic substitution (SNAr) reaction. For example, the synthesis of a related compound, N′-(2-nitrophenyl)-N′-phenylbenzohydrazide, is achieved by reacting 1-fluoro-2-nitrobenzene with N′-phenylbenzohydrazide. acs.org A similar pathway could be envisioned for synthesizing this compound. Computational modeling of this reaction would involve locating the transition state for the nucleophilic attack of the hydrazine nitrogen onto the fluorinated or otherwise activated phenyl ring. The simulation would calculate the activation energy barrier, which is the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction's kinetic feasibility.

Another class of reactions where simulation is vital is intramolecular cyclization, a common transformation for hydrazine derivatives. mdpi.com A hypothetical cyclization of a derivative of this compound would be modeled by performing a coordinate scan along the bond-forming reaction coordinate to locate an approximate transition state structure. This structure is then fully optimized using algorithms that search for a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

The identity of a true transition state is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. dtic.mil Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure to trace the reaction pathway downhill to the connected reactant and product energy minima, thus confirming that the identified transition state correctly links the desired species. These simulations provide a detailed, atomistic understanding of the reaction mechanism that is often inaccessible through experimental means alone. mdpi.com

In-depth Search Reveals Limited Publicly Available Research on this compound as a Synthetic Intermediate

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research detailing the applications of the chemical compound “this compound” as a key synthetic intermediate. While extensive information exists on the broader classes of related compounds—such as phenylhydrazines, fluorinated building blocks, and trifluoromethyl-containing heterocycles—data focusing explicitly on the synthesis and application of this compound is not sufficiently available to construct a detailed, scientifically accurate article based on the provided outline.

The user's request stipulated a strict focus on "this compound" and the exclusion of information outside this specific scope. The required sections on its use as a precursor in medicinal chemistry, agrochemical research, and materials science necessitate detailed research findings, reaction data, and examples of derived compounds with potential biological or material properties.

General synthetic principles suggest that this compound could theoretically be used in reactions common to hydrazines, such as the Fischer indole (B1671886) synthesis or the Knorr pyrazole (B372694) synthesis, to produce novel fluorinated heterocycles. The trifluoroethyl group would be expected to impart unique properties to the resulting molecules, such as increased metabolic stability and altered binding affinity, which are desirable traits in both medicinal and agrochemical research. researchgate.netrsc.org

However, without specific studies and documented outcomes for reactions involving this compound, any detailed discussion would be speculative. Providing an article based on the applications of analogous compounds would not adhere to the user's explicit instruction to focus solely on the specified chemical.

Therefore, due to the absence of dedicated research literature on the topic, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. Further research and publication in the scientific community would be necessary to fully elucidate the role of this compound as a synthetic intermediate.

Research Applications of 1 Phenyl 2 Trifluoroethyl Hydrazine As a Key Synthetic Intermediate

Development in Advanced Materials Science

Monomers or Building Blocks for Functional Polymers and Coatings

The bifunctional nature of 1-Phenyl-2-(trifluoroethyl)hydrazine, possessing both a reactive hydrazine (B178648) moiety and a phenyl group, makes it a candidate for the synthesis of various functional polymers. The hydrazine group can participate in polycondensation reactions with dicarbonyl compounds to form polymers with nitrogen-containing backbones.

The phenyl ring can be functionalized to introduce additional reactive sites for polymerization or to modify the properties of the resulting polymer. Furthermore, the trifluoroethyl group is expected to impart unique characteristics to the polymers. The incorporation of fluorine-containing groups into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and to lower the surface energy and dielectric constant of the material. researchgate.netnih.govresearchgate.netsigmaaldrich.com

For instance, studies on fluorinated polyimides have shown that the presence of trifluoromethyl (–CF3) groups leads to improved solubility, lower dielectric constants, and enhanced thermal stability. researchgate.netrsc.org Similarly, the trifluoroethyl group in this compound could be leveraged to create high-performance polymers for specialized applications. The synthesis of poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) through RAFT polymerization highlights the utility of the trifluoroethyl group in creating well-defined polymers. acs.orgmdpi.com

The general synthetic route for creating polymers from hydrazine derivatives often involves condensation reactions. For example, a study detailed the synthesis of a terpolymer of p-phenylenediamine, phenylhydrazine (B124118), and formaldehyde, demonstrating the reactivity of the hydrazine group in forming a polymer backbone. nih.govresearchgate.net This suggests that this compound could similarly be used to create novel polymers with tailored properties.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Co-monomer | Expected Polymer Backbone Feature | Potential Benefit of Trifluoroethyl Group |

| Polyhydrazides | Diacyl chlorides | -CO-NH-NH-CO- | Enhanced thermal stability, improved solubility |

| Polyazomethines | Dialdehydes or Diketones | -C=N-N=C- | Increased chemical resistance, lower surface energy |

| Poly-1,3,4-oxadiazoles | Diacyl chlorides followed by cyclization | Oxadiazole rings | High thermal stability, good mechanical properties |

Contribution to Materials with Enhanced Chemical and Thermal Stability

Research on various fluorinated polymers has consistently demonstrated their superior performance in harsh environments compared to their non-fluorinated counterparts. researchgate.netnih.gov For example, fluorinated poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups exhibit excellent thermal and thermo-oxidative stability. researchgate.net The thermal degradation of fluoropolymers generally occurs at higher temperatures than their hydrocarbon analogs. nist.gov

The presence of the trifluoroethyl group in polymers derived from this compound would be expected to confer several advantages:

Increased Thermal Stability: The strong C-F bonds would raise the decomposition temperature of the polymer. Studies on fluorinated polyimides have shown 5% weight loss temperatures exceeding 550 °C. rsc.org

Enhanced Chemical Resistance: The fluorine atoms provide a protective shield around the polymer backbone, making it less susceptible to chemical attack.

Hydrophobicity: Fluorinated polymers are known for their water-repellent properties, which can be beneficial for coatings and materials exposed to moisture. sigmaaldrich.com

Low Dielectric Constant: The incorporation of fluorine can lower the dielectric constant of a material, making it suitable for applications in microelectronics. researchgate.net

Application in Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. The structure of this compound suggests its potential as a corrosion inhibitor.

Mechanistic Understanding of Adsorption on Metal Surfaces

The primary mechanism of corrosion inhibition by organic molecules involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. icrc.ac.irbohrium.com This adsorption can occur through physical (electrostatic) or chemical (covalent bonding) interactions.

For this compound, several modes of adsorption on a metal surface like mild steel in an acidic solution are plausible:

Chemisorption: The lone pairs of electrons on the nitrogen atoms of the hydrazine group can coordinate with the vacant d-orbitals of the iron atoms on the metal surface.

Physisorption: In an acidic solution, the hydrazine moiety can become protonated. The resulting positively charged species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., chloride ions) from the acid.

Pi-Electron Interactions: The π-electrons of the phenyl ring can interact with the metal surface, contributing to the adsorption process.

Structure-Performance Relationships in Anti-Corrosion Agents

The effectiveness of a corrosion inhibitor is closely tied to its molecular structure. researchgate.netmdpi.com For phenylhydrazine derivatives, the nature of the substituents on the phenyl ring plays a crucial role in their performance.

A comparative study on 1-phenyl-2-(1-phenylethylidene)hydrazine (PPEH) and its methoxy-substituted analog (MPEH) showed that the presence of the electron-donating methoxy (B1213986) group in the para-position of the phenyl ring increased the corrosion inhibition efficiency. icrc.ac.ir This is attributed to the increased electron density on the molecule, which enhances its ability to donate electrons to the metal surface and form a stronger coordinate bond.

Studies on other nitrogen-containing heterocyclic compounds like pyridazine (B1198779) derivatives have also demonstrated their effectiveness as corrosion inhibitors, with inhibition efficiencies reaching over 90%. bohrium.comresearchgate.netelsevierpure.comkfupm.edu.sa These studies further underscore the importance of heteroatoms and aromatic systems in the design of effective anti-corrosion agents.

Table 2: Key Structural Features of this compound and Their Potential Role in Corrosion Inhibition

| Structural Feature | Potential Role in Corrosion Inhibition |

| Hydrazine Group (-NH-NH2) | Primary centers for adsorption on the metal surface through lone pair electron donation (chemisorption) or electrostatic interaction after protonation (physisorption). |

| Phenyl Ring | Contributes to adsorption through π-electron interactions with the metal surface; provides a larger surface area coverage. |

| Trifluoroethyl Group (-CH2CF3) | Strong electron-withdrawing group, which may reduce the electron-donating ability of the nitrogen atoms and the phenyl ring, potentially affecting inhibition efficiency. May influence the hydrophobicity and stability of the protective film. |

Future Research Perspectives and Challenges for Trifluoroethylated Phenylhydrazines

Discovery of Novel Reactivity and Selectivity Patterns

A primary challenge and area of opportunity lies in uncovering new modes of reactivity and achieving high levels of selectivity. The interplay between the nucleophilic hydrazine (B178648) moiety and the electron-withdrawing trifluoroethyl group creates a unique electronic profile that can be exploited in chemical transformations.

Future investigations are expected to focus on reactions where the trifluoroethyl group exerts a strong directing effect. For instance, the powerful inductive effect of a CF3 group has been shown to control the regioselectivity of gold-catalyzed hydration of alkynes, leading preferentially to β-trifluoromethylketones rsc.org. Similar regioselective control could be explored in cycloaddition, condensation, and transition-metal-catalyzed cross-coupling reactions involving trifluoroethylated phenylhydrazines.

A notable example of selectivity is the reaction of phenylhydrazine (B124118) with 6-(trifluoromethyl)comanic acid, where the reaction solvent dictates the isomeric outcome. In water, the reaction regioselectively produces 5-[3,3,3-trifluoro-2-(phenylhydrazono)propyl]-1-phenyl-1H-pyrazole-3-carboxylic acid, whereas in dioxane, the 3-[3,3,3-trifluoro-2-(phenylhydrazono)propyl]-1-phenyl-1H-pyrazole-5-carboxylic acid isomer is formed researchgate.net. Exploring such solvent-dependent regioselectivity for 1-Phenyl-2-(trifluoroethyl)hydrazine in reactions like pyrazole (B372694) synthesis could yield novel, selectively-functionalized heterocycles. Research into the synthesis of fluorinated hydrazones, which are key precursors and derivatives, is also expanding, providing new platforms for generating diverse nitrogen-containing compounds rsc.orgnih.govresearchgate.net.

Advancements in Asymmetric Synthesis of Chiral Trifluoroethylated Hydrazines

The synthesis of enantioenriched chiral hydrazines is of paramount importance for the development of new pharmaceuticals and agrochemicals. Asymmetric hydrogenation of the corresponding hydrazones is a primary strategy for achieving this. Recent advancements have seen the development of highly efficient catalytic systems using both precious and earth-abundant metals.

Palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones has been achieved using a [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst, affording chiral fluorinated hydrazines in high yields and with up to 94% enantiomeric excess (ee) dicp.ac.cn. Similarly, nickel-catalyzed systems have emerged as a more sustainable alternative. An efficient Ni-(S,S)-Ph-BPE complex has been used for the asymmetric hydrogenation of cyclic N-acyl hydrazones, yielding various chiral cyclic hydrazines with excellent enantioselectivities of up to >99% ee nih.gov. Another study demonstrated a Ni(OAc)2 catalyst with a chiral (R,R)-QuinoxP* ligand that produced chiral hydrazines from a wide range of hydrazones in excellent yields and with high enantioselectivity chemistryviews.orgresearchgate.net.

Beyond hydrogenation, other asymmetric methods are being explored. A novel approach utilizing chiral vanadyl methoxide (B1231860) complexes to catalyze the asymmetric 1,2-oxytrifluoromethylation of styrenes has been used to create trifluoroethyl-based chiral compounds with enantiomeric excesses reaching up to 91% nih.govmdpi.com. Furthermore, biocatalysis presents a promising frontier, with engineered imine reductases (IREDs) being developed for the highly enantioselective reduction of hydrazones to furnish valuable chiral hydrazine motifs nih.gov.

| Catalytic System | Reaction Type | Substrate | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [Pd(R)-DTBM-SegPhos(OCOCF3)2] | Asymmetric Hydrogenation | Fluorinated Hydrazones | Broad substrate scope including β-aryl and alkyl-substituted hydrazones. | Up to 94% | dicp.ac.cn |

| Ni(OAc)2 / (R,R)-QuinoxP* | Asymmetric Hydrogenation | Aromatic & Aliphatic Hydrazones | Uses earth-abundant nickel; reaction proceeds under 30 bar H2. | Excellent (unspecified range) | chemistryviews.org |

| Ni-(S,S)-Ph-BPE complex | Asymmetric Hydrogenation | Cyclic N-acyl Hydrazones | Applicable to gram-scale synthesis with low catalyst loading. | Up to >99% | nih.gov |

| Chiral Vanadyl Methoxide Complexes | Radical Cross-Coupling | Styrenes | Forms trifluoroethyl-based chiral quinazolinones. | Up to 91% | nih.govmdpi.com |

| Engineered Imine Reductase (HRED) | Biocatalytic Reduction | Cbz-protected Hydrazones | Green chemistry approach, avoids precious metals and harsh conditions. | Exceptional selectivity | nih.gov |

| Pd(TFA)2 / Pyridine–hydrazone ligand | Enantioselective Arylation | Formylphosphonate-derived hydrazones | Addition of arylboronic acids to C=N bond. | 96% to >99% | nih.govrsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of hydrazines can involve hazardous reagents and exothermic reactions, making safety and control paramount. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and enhanced scalability nih.goveuropa.eu.

Continuous flow processes have been developed for the synthesis of phenylhydrazine and its derivatives, integrating diazotization, reduction, and acidolysis into a single, efficient process with total reaction times under 20 minutes patsnap.com. Such methodologies could be adapted for the production of this compound, enabling safer and more efficient manufacturing. Flow chemistry also facilitates the use of hazardous intermediates by generating and consuming them in situ, a principle that has been applied to create diazo compounds from hydrazones for subsequent reactions allfordrugs.com. The precise control offered by flow reactors can lead to higher purity products and streamline the synthesis of active pharmaceutical ingredients derived from hydrazines nih.gov.

Complementing flow chemistry, automated synthesis platforms offer high-throughput screening of reaction conditions, optimization, and library synthesis. Systems like the Atlas HD from Syrris allow for the complete automation of chemical processes, including precise control over temperature, stirring, and reagent addition via pumps youtube.com. Integrating flow reactors with these automated platforms could accelerate the discovery of optimal synthesis routes and the exploration of the chemical space around trifluoroethylated phenylhydrazines.

Development of Predictive Models for Structure-Property Relationships based on Computational Chemistry

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules, thereby guiding experimental efforts. For trifluoroethylated phenylhydrazines, developing robust predictive models for structure-property relationships is a key research objective.

Density Functional Theory (DFT) is widely used to investigate the molecular geometries, electronic structures, and spectroscopic properties of hydrazine and hydrazone derivatives researchgate.netmdpi.comnih.gov. Such calculations can accurately reproduce experimental data, such as crystal structures and vibrational frequencies, providing confidence in the theoretical models researchgate.net. These models can then be used to explore properties that are difficult to measure experimentally. For example, mapping the molecular electrostatic potential (MEP) can indicate sites of chemical reactivity, while analysis of frontier molecular orbitals (HOMO-LUMO) can provide insights into electronic transitions and reaction mechanisms mdpi.comnih.gov.

A significant challenge is accurately predicting biological activity and stereoselectivity. Theoretical calculations have been successfully used to elucidate the origin of enantiocontrol in the asymmetric synthesis of trifluoroethyl-based chiral molecules, providing a stereochemical model that explains the interactions between the substrate and the chiral catalyst nih.govrsc.org. Looking forward, the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be crucial. These models depend on the availability of high-quality experimental data and suitable molecular descriptors that can capture the subtle electronic and steric effects of the trifluoroethyl group nih.gov. Such predictive tools would significantly accelerate the design and discovery of new trifluoroethylated phenylhydrazine-based compounds with desired biological or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.